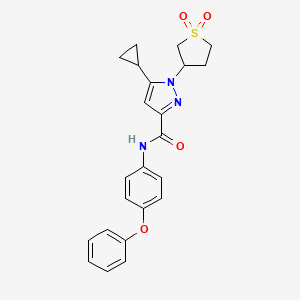
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cyclopropyl Group : A three-membered ring that contributes to the compound's rigidity and potential interaction with biological targets.
- Dioxidotetrahydrothiophene Moiety : A sulfur-containing group that may enhance biological activity through various mechanisms.
- Pyrazole Core : Known for its diverse pharmacological properties, the pyrazole ring is pivotal in many bioactive compounds.
The molecular formula of this compound is C18H22N4O5S, with a molecular weight of approximately 438.52 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
- Introduction of the Cyclopropyl Group : Often accomplished using cyclopropyl bromide in the presence of a base.
- Attachment of the Dioxidotetrahydrothiophene Moiety : This step may involve reacting the pyrazole intermediate with an appropriate sulfone precursor.
- Final Coupling : The final product is formed by coupling the intermediate with a phenoxy-substituted aniline .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell communication and function.
- DNA/RNA Interaction : Potential binding to nucleic acids could affect gene expression and replication processes .
Case Studies and Research Findings
Research has shown that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. For instance:
- A study highlighted that certain pyrazole derivatives demonstrated significant inhibition of p38 MAP kinase, an important target in inflammatory diseases .
- Another investigation reported on the antitumor activity of pyrazole compounds, suggesting that modifications in their structure can enhance their efficacy against cancer cells .
- In vivo studies have indicated that compounds similar to this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Cyclopropyl-1H-pyrazole-3-carboxamide | Simpler structure without dioxidotetrahydrothiophen | Limited activity compared to more complex derivatives |
| N-Benzhydryl Pyrazoles | Enhanced binding affinity due to additional aromatic groups | Increased potency against specific targets |
| Dioxidotetrahydrothiophene Derivatives | Sulfur-containing moieties enhance interactions | Broad spectrum of biological activities |
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-phenoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-23(24-17-8-10-20(11-9-17)30-19-4-2-1-3-5-19)21-14-22(16-6-7-16)26(25-21)18-12-13-31(28,29)15-18/h1-5,8-11,14,16,18H,6-7,12-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPAHPGSJSWUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














